molecular formula C9H14N2O2 B2842415 ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate CAS No. 32711-02-7

ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate

Cat. No.: B2842415
CAS No.: 32711-02-7
M. Wt: 182.223
InChI Key: GTIOGABHUHXMNH-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate is a chemical compound with the molecular formula C9H14N2O2 . It is derived from pyrazole, which is a five-membered heterocyclic moiety that contains two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring with two methyl groups at the 3 and 5 positions, an ethyl acetate group at the 2 position . The molecular weight of this compound is 182.22 .

Scientific Research Applications

Synthesis in Chemical Compounds

Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate is involved in the synthesis of various chemical compounds. It has been used in creating new thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety, which are established by elemental analysis and spectral data (Abdelhamid & Afifi, 2010). Additionally, it has been utilized in the synthesis of a new series of 3,5-dimethyl-1H-pyrazole derivatives, leading to compounds with potential antibacterial activity (Al-Smaisim, 2012).

Antibacterial and Antimicrobial Applications

Research indicates that compounds derived from this compound show significant antibacterial and antimicrobial properties. For instance, some synthesized derivatives have been evaluated as antibacterial agents against common pathogenic bacteria, showing promising results compared to standard drugs (Asif et al., 2021).

Applications in Catalysis

This compound is also relevant in catalysis. It is used in the synthesis of (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes, which serve as catalysts for the transfer hydrogenation of ketones. These complexes have shown effectiveness in conversions of 58%-84% under certain conditions (Magubane et al., 2017).

Anticancer and Antioxidant Properties

Some novel pyrazole derivatives, synthesized from this compound, have shown higher anticancer activity compared to reference drugs and exhibit good antimicrobial activity, suggesting potential in cancer treatment and infection control (Hafez et al., 2016). Additionally, derivatives like ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate have been evaluated for antioxidant susceptibilities, highlighting their potential in oxidative stress-related applications (Naveen et al., 2021).

Properties

IUPAC Name

ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-13-9(12)5-8-6(2)10-11-7(8)3/h4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIOGABHUHXMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(NN=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of ethyl 3-acetyl-4-oxopentanoate (synthesized as described D. P. Shrout and D. A. Lightner, Synth. Commun. 20 (1990), 2075) (9.676 g, 51.96 mmol) in ethanol, at 0° C., was added slowly a solution of hydrazine hydrate (2.990 g, 59.75 g) in absolute ethanol. The reaction mixture was warmed to room temperature and stirred for 2 hours. After removing ethanol under vacuum, dichloromethane and water were added to the crude product and the organic layer was separated. The aqueous layer was extracted further with dichloromethane and the combined organic extracts were washed with water. After drying over MgSO4 and evaporation of the solvent under reduced pressure, the pyrazole was isolated as a yellow oil. Yield: 72% (6.777 g, 37.2 mmol).
Quantity
9.676 g
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reactant
Reaction Step One
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2.99 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Yield
72%

Synthesis routes and methods II

Procedure details

18.6 grams 3,3-diacetyl-propionic acid-ethyl ester, 9.0 grams glacial acetic acid and 150 milliliters methanol were mixed, and 5.3 grams hydrazine hydrate were added dropwise to this mixture within 30 minutes. The reaction mixture was then heated to the boiling temperature under reflux for 3 hours. The reaction mixture was then evaporated and distilled in vacuo. The fraction obtained at 142°-150° C.).05 Torr consisted of an oil which later crystallized. 16.2 grams 3,5-dimethyl-1H-pyrazol-4-acetic acid-ethyl ester were obtained, representing a yield of 80%
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two

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